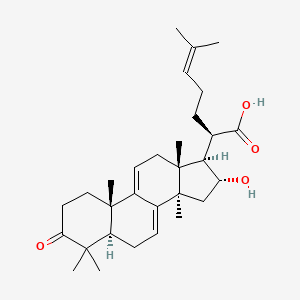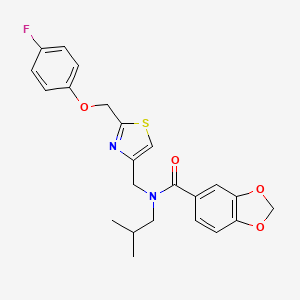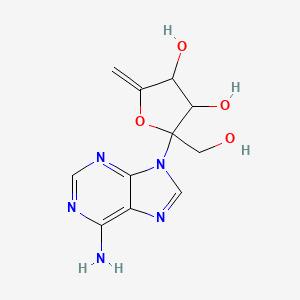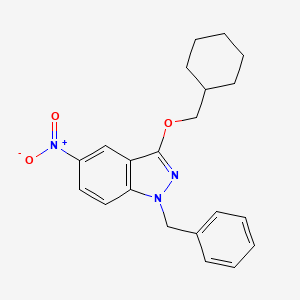
human Neuropeptide Y
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Neuropeptídeo Y humano es un péptido de 36 aminoácidos que se expresa abundantemente en todo el sistema nervioso central y periférico. Juega un papel crucial en varios procesos fisiológicos, incluida la regulación del apetito, la respuesta al estrés, los ritmos circadianos y las funciones cardiovasculares . El Neuropeptídeo Y es parte de la familia de polipéptidos pancreáticos, que también incluye el péptido YY y el polipéptido pancreático .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Neuropeptídeo Y normalmente implica la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida, seguida de la adición paso a paso de aminoácidos protegidos. Cada adición implica reacciones de desprotección y acoplamiento, que se repiten hasta que se ensambla toda la secuencia del péptido .
Métodos de producción industrial: La producción industrial de Neuropeptídeo Y se puede lograr mediante tecnología de ADN recombinante. Este método implica la inserción del gen que codifica el Neuropeptídeo Y en un sistema de expresión adecuado, como Escherichia coli o levadura. El péptido expresado se purifica luego utilizando técnicas cromatográficas para obtener el producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: El Neuropeptídeo Y puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en los residuos de metionina dentro del péptido, lo que lleva a la formación de metionina sulfóxido.
Reducción: Los puentes disulfuro dentro del péptido se pueden reducir a tioles libres utilizando agentes reductores como el ditiotreitol.
Sustitución: Los residuos de aminoácidos dentro del péptido se pueden sustituir por otros aminoácidos mediante mutagénesis dirigida.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol o β-mercaptoetanol.
Sustitución: Mutagénesis dirigida utilizando cebadores específicos y ADN polimerasa.
Productos principales:
Oxidación: Neuropeptídeo Y que contiene metionina sulfóxido.
Reducción: Neuropeptídeo Y reducido con grupos tiol libres.
Sustitución: Formas mutantes de Neuropeptídeo Y con secuencias de aminoácidos alteradas.
Aplicaciones Científicas De Investigación
El Neuropeptídeo Y tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.
Industria: Utilizado en el desarrollo de herramientas de diagnóstico y agentes terapéuticos.
Mecanismo De Acción
El Neuropeptídeo Y ejerce sus efectos al unirse a receptores específicos, conocidos como receptores de Neuropeptídeo Y, que son receptores acoplados a proteínas G. Estos receptores incluyen Y1, Y2, Y4 e Y5, cada uno de los cuales media diferentes respuestas fisiológicas. Por ejemplo, el receptor Y1 participa en la regulación del apetito y la ansiedad, mientras que el receptor Y2 modula los ritmos circadianos y la excitabilidad neuronal .
Al unirse a sus receptores, el Neuropeptídeo Y activa vías de señalización intracelular, lo que lleva a varios efectos fisiológicos. Estas vías incluyen la inhibición de la adenilato ciclasa, la activación de los canales de potasio y la inhibición de los canales de calcio .
Comparación Con Compuestos Similares
El Neuropeptídeo Y es parte de una familia de péptidos neuroendocrinos que incluye el péptido YY y el polipéptido pancreático. Estos péptidos comparten similitudes estructurales y están involucrados en procesos fisiológicos similares, pero también tienen funciones distintas .
Péptido YY: Principalmente involucrado en la regulación de los procesos digestivos y el apetito. Se libera del tracto gastrointestinal en respuesta a la ingesta de alimentos.
Polipéptido pancreático: Regula la secreción pancreática y la motilidad gastrointestinal.
Singularidad del Neuropeptídeo Y: El Neuropeptídeo Y es único en su amplia distribución en todo el sistema nervioso central y periférico y su participación en una amplia gama de procesos fisiológicos, incluida la regulación del apetito, la respuesta al estrés y las funciones cardiovasculares .
Compuestos similares:
- Péptido YY
- Polipéptido pancreático
El Neuropeptídeo Y destaca por su extenso papel tanto en el sistema nervioso central como en el periférico, lo que lo convierte en un objetivo crítico para la investigación y las aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C189H285N55O57S |
|---|---|
Peso molecular |
4272 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C189H285N55O57S/c1-15-93(7)148(179(295)234-128(81-140(193)254)168(284)226-123(74-92(5)6)171(287)239-149(94(8)16-2)180(296)240-150(99(13)247)181(297)222-115(31-22-67-208-189(202)203)156(272)220-117(56-59-139(192)253)161(277)218-113(29-20-65-206-187(198)199)157(273)224-121(151(195)267)76-101-38-48-107(249)49-39-101)238-172(288)126(79-104-44-54-110(252)55-45-104)229-167(283)127(80-105-86-204-90-210-105)230-159(275)114(30-21-66-207-188(200)201)219-164(280)122(73-91(3)4)225-154(270)96(10)212-173(289)133(88-245)236-166(282)125(78-103-42-52-109(251)53-43-103)228-165(281)124(77-102-40-50-108(250)51-41-102)227-158(274)112(28-19-64-205-186(196)197)216-152(268)95(9)211-155(271)119(62-72-302-14)221-169(285)130(84-146(263)264)232-162(278)118(58-61-144(259)260)217-153(269)97(11)213-176(292)136-33-24-68-241(136)182(298)98(12)214-163(279)129(83-145(261)262)231-160(276)116(57-60-143(257)258)215-142(256)87-209-175(291)135-32-23-70-243(135)185(301)132(82-141(194)255)235-170(286)131(85-147(265)266)233-177(293)138-35-26-71-244(138)184(300)120(27-17-18-63-190)223-174(290)134(89-246)237-178(294)137-34-25-69-242(137)183(299)111(191)75-100-36-46-106(248)47-37-100/h36-55,86,90-99,111-138,148-150,245-252H,15-35,56-85,87-89,190-191H2,1-14H3,(H2,192,253)(H2,193,254)(H2,194,255)(H2,195,267)(H,204,210)(H,209,291)(H,211,271)(H,212,289)(H,213,292)(H,214,279)(H,215,256)(H,216,268)(H,217,269)(H,218,277)(H,219,280)(H,220,272)(H,221,285)(H,222,297)(H,223,290)(H,224,273)(H,225,270)(H,226,284)(H,227,274)(H,228,281)(H,229,283)(H,230,275)(H,231,276)(H,232,278)(H,233,293)(H,234,295)(H,235,286)(H,236,282)(H,237,294)(H,238,288)(H,239,287)(H,240,296)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t93-,94-,95-,96-,97-,98-,99+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,148-,149-,150-/m0/s1 |
Clave InChI |
XKWCTHKJQNUFOQ-HRPSIEBRSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)

![2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B11929263.png)
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)

![disodium;(2S,5R,6R)-6-[[(2S)-2-carboxylato-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11929274.png)



![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)


